2,4-Difluoro-5-nitrobenzoyl chloride
Overview
Description
Molecular Structure Analysis
The molecular formula of “2,4-Difluoro-5-nitrobenzoyl chloride” is C7H2ClF2NO3 . Its average mass is 221.546 Da and its monoisotopic mass is 220.969131 Da .Physical And Chemical Properties Analysis
“2,4-Difluoro-5-nitrobenzoyl chloride” is a clear light yellow to yellow liquid . It has a melting point of 70-71 °C, a boiling point of 96-98 °C (15 mmHg), and a density of 1.437 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.5157 (lit.) .Scientific Research Applications
Application 1: Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid
- Summary of Application: 2,4-Dichloro-3,5-difluorobenzoic acid is synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile. This compound is a valuable intermediate for the synthesis of medicines, including antibacterials .
- Methods of Application: The synthesis involves a reaction sequence of nitration, selective reduction, diazotisation, and chlorination .
- Results or Outcomes: The synthesis resulted in a good yield of 2,4-dichloro-3,5-difluorobenzoic acid .
Application 2: Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid
- Summary of Application: 2,4-Difluoro-3,5-dichlorobenzoic acid, a key intermediate for preparing quinolone-3-carboxylic acids, is synthesized from the commercially available 2,4-difluoro-3-chlorobenzoic acid .
- Methods of Application: The synthesis involves a reaction sequence of nitration, selective reduction, diazotisation, and chlorination .
- Results or Outcomes: The synthesis resulted in an excellent yield of 2,4-difluoro-3,5-dichlorobenzoic acid .
Application 3: Synthesis of Ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate
- Summary of Application: This compound is a derivative of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid and can be synthesized from it .
- Methods of Application: The specific methods of synthesis are not provided in the source, but it likely involves a series of reactions including acylation and esterification .
Application 4: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Summary of Application: This compound is another derivative of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid and can be synthesized from it .
- Methods of Application: The specific methods of synthesis are not provided in the source, but it likely involves a series of reactions including cyclization and nitration .
Application 5: Synthesis of Ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate
- Summary of Application: This compound is a derivative of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid and can be synthesized from it .
- Methods of Application: The specific methods of synthesis are not provided in the source, but it likely involves a series of reactions including acylation and esterification .
Application 6: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Summary of Application: This compound is another derivative of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid and can be synthesized from it .
- Methods of Application: The specific methods of synthesis are not provided in the source, but it likely involves a series of reactions including cyclization and nitration .
Safety And Hazards
properties
IUPAC Name |
2,4-difluoro-5-nitrobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2NO3/c8-7(12)3-1-6(11(13)14)5(10)2-4(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAWHJWDJPXNTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592720 | |
Record name | 2,4-Difluoro-5-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-5-nitrobenzoyl chloride | |
CAS RN |
221560-09-4 | |
Record name | 2,4-Difluoro-5-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.